molecular formula C17H22N2O B2744512 N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide CAS No. 2286596-66-3

N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide

Cat. No.: B2744512
CAS No.: 2286596-66-3
M. Wt: 270.376
InChI Key: PZJQWTPTAGFJOL-UHFFFAOYSA-N
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Description

N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide is a synthetic compound that features a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and development .

Properties

IUPAC Name

N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-7-17(20)18(2)14-15-8-10-16(11-9-15)19-12-5-4-6-13-19/h8-11H,4-6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJQWTPTAGFJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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